Cas no 1781036-32-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate)

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate
- Carbamic acid, N-[[1-[(chlorosulfonyl)methyl]cyclohexyl]methyl]-, phenylmethyl ester
-
- Inchi: 1S/C16H22ClNO4S/c17-23(20,21)13-16(9-5-2-6-10-16)12-18-15(19)22-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)
- InChI Key: WFLABBLXZAMBSA-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NCC1(CS(Cl)(=O)=O)CCCCC1
Experimental Properties
- Density: 1.260±0.06 g/cm3(Predicted)
- Boiling Point: 514.7±33.0 °C(Predicted)
- pka: 12.61±0.46(Predicted)
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440543-5000mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 5000mg |
$5014.0 | 2023-09-29 | ||
Enamine | EN300-1440543-250mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 250mg |
$855.0 | 2023-09-29 | ||
Enamine | EN300-1440543-1000mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 1000mg |
$1729.0 | 2023-09-29 | ||
Enamine | EN300-1440543-10.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 10g |
$7435.0 | 2023-06-06 | ||
Enamine | EN300-1440543-0.1g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 0.1g |
$600.0 | 2023-06-06 | ||
Enamine | EN300-1440543-2.5g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 2.5g |
$3389.0 | 2023-06-06 | ||
Enamine | EN300-1440543-5.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 5g |
$5014.0 | 2023-06-06 | ||
Enamine | EN300-1440543-0.25g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 0.25g |
$855.0 | 2023-06-06 | ||
Enamine | EN300-1440543-1.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 1g |
$1729.0 | 2023-06-06 | ||
Enamine | EN300-1440543-0.05g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate |
1781036-32-5 | 0.05g |
$459.0 | 2023-06-06 |
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate Related Literature
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate
Recent Advances in the Study of Benzyl N-({1-(Chlorosulfonyl)methylcyclohexyl}methyl)carbamate (CAS: 1781036-32-5): A Comprehensive Research Brief
The compound benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate (CAS: 1781036-32-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel sulfonamide-based therapeutics. The presence of both chlorosulfonyl and carbamate functional groups in its structure makes it particularly valuable for the development of protease inhibitors and other enzyme-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for covalent inhibitors targeting SARS-CoV-2 main protease.
Significant progress has been made in optimizing the synthetic routes for benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate. Researchers at MIT recently developed a more efficient, three-step synthesis with improved yield (78%) and purity (>98%), as reported in Organic Process Research & Development. This advancement addresses previous challenges in scale-up production, making the compound more accessible for pharmaceutical development.
The compound's mechanism of action has been elucidated through crystallographic studies. X-ray diffraction analysis reveals that the chlorosulfonyl group forms stable covalent bonds with cysteine residues in target enzymes, while the carbamate moiety contributes to binding affinity through hydrogen bonding interactions. This dual functionality has been exploited in the design of selective kinase inhibitors, with promising results in preclinical cancer models.
Emerging applications include its use in PROTAC (proteolysis-targeting chimera) technology, where it serves as a warhead for targeted protein degradation. A Nature Chemical Biology publication (2024) described its incorporation into novel PROTAC molecules that effectively degrade oncogenic proteins in hematological malignancies.
Safety and pharmacokinetic studies have shown that derivatives of benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate exhibit favorable drug-like properties, with improved metabolic stability compared to earlier sulfonamide-based compounds. However, researchers note the need for further optimization to reduce potential off-target effects, as highlighted in recent toxicity studies published in Chemical Research in Toxicology.
The compound's versatility is further demonstrated by its application in chemical biology probes. Several research groups have developed fluorescent and biotinylated derivatives for target identification and validation studies, significantly advancing our understanding of sulfonamide-protein interactions in cellular systems.
Looking forward, benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate and its derivatives hold promise for addressing challenging therapeutic targets, particularly in oncology and infectious diseases. Ongoing clinical trials of compounds derived from this scaffold are expected to yield important results in 2024-2025, potentially validating its utility in next-generation therapeutics.
1781036-32-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate) Related Products
- 1805438-69-0(4-(Difluoromethyl)-6-fluoro-2-iodopyridine-3-acetic acid)
- 1805556-21-1(Methyl 2-(chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetate)
- 2470440-24-3(2-({4-oxo-4H,5H-1,2,4triazolo4,3-aquinoxalin-1-yl}sulfanyl)-N-(pyridin-2-yl)methylacetamide)
- 878693-08-4(4-{1-4-(2-methylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)
- 1429903-44-5([3-(3-Methyl-butyl)-ureido]-acetic acid methyl ester)
- 2229032-14-6(5-2-(3-bromophenyl)ethyl-1,2-oxazol-3-amine)
- 1806797-95-4(Ethyl 6-amino-2-(difluoromethyl)-3-nitropyridine-4-acetate)
- 2680612-78-4(2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride)
- 1361810-78-7(3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine-5-acetic acid)
- 125422-83-5(4-(3-Bromopropyl)morpholine)




